BENGHE Foundational & Exploratory

Check Availability & Pricing

Hexachlorocyclopropane chemical formula and
molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hexachlorocyclopropane
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Hexachlorocyclopropane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hexachlorocyclopropane, a
halogenated organic compound. It details the chemical's fundamental properties, including its
chemical formula and molecular weight. This document also outlines a detailed experimental
protocol for its synthesis. While extensive biological data for hexachlorocyclopropane is not
readily available in public literature, this guide presents available information on its
physicochemical characteristics and discusses the toxicological profiles and mechanisms of
action of structurally related compounds to provide context for potential biological activity.

Chemical Identity and Properties

Hexachlorocyclopropane is a cyclopropane ring fully substituted with chlorine atoms.

Chemical Formula: CsCls[1][2]

Molecular Weight: Approximately 248.75 g/mol [2]

IUPAC Name: 1,1,2,2,3,3-hexachlorocyclopropane[1]

CAS Registry Number: 2065-35-2[1][2]
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Physicochemical Properties

A summary of the key physicochemical properties of hexachlorocyclopropane is presented in
Table 1. These values are primarily computed estimates from publicly available chemical

databases.
Property Value Unit Source
Molecular Weight 248.75 g/mol NIST[2]
Molecular Formula CsCle PubChem[1]
Boiling Point i
) 490.74 K Cheméo[3]
(Predicted)
Melting Point ,
) 384.25 K Cheméo[3]
(Predicted)
Water Solubility i
) -3.71 Cheméo[3]
(log10WS, Predicted)
Octanol/Water
Partition Coefficient 3.522 Cheméo[3]

(logP, Predicted)

Table 1: Physicochemical Properties of Hexachlorocyclopropane

Synthesis of Hexachlorocyclopropane

A detailed experimental protocol for the synthesis of hexachlorocyclopropane from
chloroform and tetrachloroethylene is provided below. This method is adapted from a
procedure reported in the Journal of the American Chemical Society.

Materials and Reagents

o Tetrachloroethylene
e Chloroform

o Potassium hydroxide (flakes)
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Methanol

Experimental Protocol

Combine 100 mL of tetrachloroethylene, 60 g of potassium hydroxide flakes, and 10 mL of
chloroform in a suitable reaction flask equipped with a stirrer and a condenser.

Initiate stirring and begin heating the mixture.
While the mixture is below reflux temperature, add an additional 2 mL of chloroform.

Once reflux is achieved, add the remaining 8 mL of chloroform in 0.5 mL increments over
approximately 12 minutes, ensuring the flask is swirled after each addition.

Continue to reflux the reaction mixture for an additional 10 minutes, with frequent swirling.
After reflux, cool the flask in a water bath and then allow it to cool to room temperature.
Separate the solid potassium hydroxide by filtration.

The resulting yellowish supernatant contains the crude product. The solvent can be removed
by evaporation.

For purification, dissolve the resulting crystalline mass in boiling methanol. If the crystals do
not fully dissolve, add more methanol.

Slowly cool the methanol solution to freezer temperature to allow for the formation of large
crystals of hexachlorocyclopropane.

Collect the purified crystals by filtration, wash with a small amount of cold methanol, and dry.

Biological Activity and Toxicology

There is a significant lack of publicly available data on the specific biological activity and

toxicology of hexachlorocyclopropane. To provide a relevant framework for researchers, this

section discusses the known effects of the structurally related compound, (3-

hexachlorocyclohexane (B-HCH). It is crucial to note that while these compounds share some

structural similarities, their biological effects may differ significantly.
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Insights from B-Hexachlorocyclohexane (3-HCH)

Studies on 3-HCH, a persistent organochlorine pesticide, have shown that it can act as an
endocrine disruptor and activate the aryl hydrocarbon receptor. Notably, B-HCH has been
found to activate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling
pathway.[4][5][6][7]

The activation of the STAT3 pathway by 3-HCH has been observed in various cancer cell lines,
including those from breast, lung, prostate, and liver cancers.[4][6] This activation has been
shown to interfere with the efficacy of tyrosine kinase inhibitors (TKIs), a class of anticancer
drugs. Inhibition of STAT3 activity was found to restore the efficacy of these drugs in the
presence of 3-HCH.[6]

The proposed mechanism involves the phosphorylation of STAT3, which then translocates to
the nucleus and promotes the expression of genes involved in cell proliferation, inflammation,
and apoptosis, and can also lead to a metabolic shift in cancer cells known as the Warburg
effect.[4][7]

Potential Signaling Pathway Interactions

Based on the findings for 3-HCH, a hypothetical workflow for investigating the effects of
hexachlorocyclopropane on the STAT3 signaling pathway is presented below. This workflow
is intended as a guide for future research.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6073614/
https://www.researchgate.net/figure/Character-Table-for-Hexachlorocyclopropane_tbl2_378167473
https://iris.uniroma1.it/retrieve/08de7ffb-4741-4895-8926-28f9776bd349/Fiorini_STAT3%20pathways_2024.pdf
https://pubmed.ncbi.nlm.nih.gov/30036966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6073614/
https://iris.uniroma1.it/retrieve/08de7ffb-4741-4895-8926-28f9776bd349/Fiorini_STAT3%20pathways_2024.pdf
https://iris.uniroma1.it/retrieve/08de7ffb-4741-4895-8926-28f9776bd349/Fiorini_STAT3%20pathways_2024.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6073614/
https://pubmed.ncbi.nlm.nih.gov/30036966/
https://www.benchchem.com/product/b11948299?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11948299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Hypothetical Workflow for Investigating Hexachlorocyclopropane's Effect on STAT3 Signaling
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Figure 1: A conceptual workflow for studying the potential impact of hexachlorocyclopropane

on key cellular signaling pathways.

Future Directions

The current body of knowledge on hexachlorocyclopropane is limited, particularly concerning

its biological effects and potential mechanisms of action. Future research should focus on:

o Comprehensive Toxicological Profiling: Conducting in vitro and in vivo studies to determine

key toxicological parameters such as LD50, LC50, and IC50 values.

o Mechanism of Action Studies: Investigating the cellular and molecular targets of

hexachlorocyclopropane to understand its mode of action.
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» Signaling Pathway Analysis: Elucidating the specific signaling pathways that are modulated
by hexachlorocyclopropane exposure, with a particular focus on pathways commonly
affected by other organochlorine compounds, such as STAT3.

This foundational research is essential for assessing the potential risks and therapeutic
applications of hexachlorocyclopropane for researchers, scientists, and drug development
professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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